molecular formula C15H9Cl2NO2S B5774527 2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone

2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone

Cat. No. B5774527
M. Wt: 338.2 g/mol
InChI Key: CTSLVEUIDNZFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone, also known as BZT, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By inhibiting this transporter, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone increases the levels of dopamine in the synapse, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone has been shown to have a number of biochemical and physiological effects. It increases dopamine levels in the brain, which can lead to increased motivation, attention, and pleasure. It has also been shown to increase the release of norepinephrine and serotonin, which are important neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone has a number of advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in various neurological disorders. However, it also has some limitations. 2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone is highly toxic and can cause significant harm if not handled properly. It is also difficult to obtain and is not widely available for research purposes.

Future Directions

There are a number of future directions for research on 2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone. One area of interest is the potential use of 2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone in the treatment of other neurological disorders, such as depression and schizophrenia. Another area of interest is the development of new compounds based on the structure of 2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone that may have improved efficacy and reduced toxicity. Additionally, further research is needed to better understand the long-term effects of 2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone on the brain and the potential risks associated with its use.

Synthesis Methods

2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone can be synthesized using a multistep process involving the reaction of 2-aminophenol with ethyl chloroacetate, followed by cyclization with thionyl chloride and subsequent reaction with 2,4-dichlorobenzyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone has been extensively studied for its potential use in the treatment of neurological disorders, particularly Parkinson's disease and ADHD. It has been shown to increase dopamine levels in the brain, which is crucial for the treatment of these disorders. 2-(1,3-benzoxazol-2-ylthio)-1-(2,4-dichlorophenyl)ethanone has also been studied for its potential use as a cocaine substitute, as it has been shown to produce similar effects on the brain.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2S/c16-9-5-6-10(11(17)7-9)13(19)8-21-15-18-12-3-1-2-4-14(12)20-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSLVEUIDNZFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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